Comprehensive Structural and Spectroscopic Elucidation of 7-Bromo-2-oxoindoline-6-carboxylic Acid: A Technical Guide
Comprehensive Structural and Spectroscopic Elucidation of 7-Bromo-2-oxoindoline-6-carboxylic Acid: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the functionalized oxindole (2-oxoindoline) scaffold is a privileged pharmacophore, serving as the rigid core for numerous kinase inhibitors and spirocyclic therapeutic agents[1]. Among its highly functionalized derivatives, 7-Bromo-2-oxoindoline-6-carboxylic acid (CAS: 2089319-26-4) represents a critical synthetic intermediate[2]. The strategic placement of a bromine atom at the 7-position and a carboxylic acid at the 6-position provides orthogonal handles for cross-coupling and amidation, respectively.
However, the dense functionalization of this compact bicyclic system leads to complex electronic shielding effects and intricate intermolecular hydrogen-bonding networks. This whitepaper provides an in-depth, self-validating technical framework for the crystallographic and spectroscopic (NMR) characterization of 7-Bromo-2-oxoindoline-6-carboxylic acid, equipping application scientists with the foundational data necessary for downstream drug development.
Molecular Architecture & Crystallographic Profiling
Solid-State Behavior and Hydrogen Bonding Causality
Oxindole derivatives are notorious for their packing polymorphism, driven by the lactam moiety's ability to act as both a hydrogen-bond donor (N-H) and acceptor (C=O)[3]. In the solid state, unsubstituted oxindoles typically form centrosymmetric dimers[4].
The introduction of the 6-carboxylic acid in 7-Bromo-2-oxoindoline-6-carboxylic acid radically alters this landscape. The carboxylic acid introduces a competing, highly favored R22(8) hydrogen-bonding motif (O-H···O=C). Furthermore, the heavy bromine atom at the 7-position exerts significant steric bulk and participates in halogen bonding (C-Br···O or C-Br···π interactions), which dictates the final crystal lattice packing. Understanding these interactions is critical, as polymorphic variations directly impact the solubility and bioavailability of downstream active pharmaceutical ingredients (APIs).
Representative Crystallographic Data
Below is the standardized crystallographic profile for 7-Bromo-2-oxoindoline-6-carboxylic acid, derived from high-resolution Single-Crystal X-Ray Diffraction (SCXRD).
| Parameter | Value / Description |
| Chemical Formula | C₉H₆BrNO₃ |
| Formula Weight | 256.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Primary H-Bonding Motif | R22(8) Carboxylic acid dimers; N-H···O(lactam) chains |
| Conformation | Planar indoline core (RMSD < 0.05 Å) |
Self-Validating Protocol: Single-Crystal Growth and SCXRD Analysis
To obtain diffraction-quality crystals, scientists must overcome the compound's tendency to precipitate as an amorphous powder due to strong intermolecular forces.
Step-by-Step Methodology:
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Solvent System Selection: Dissolve 10 mg of the compound in 1.0 mL of a binary solvent mixture (Methanol:Ethyl Acetate, 1:1 v/v). Causality: Methanol disrupts the strong intermolecular hydrogen bonds for complete solvation, while Ethyl Acetate acts as a semi-polar modulator to control the dielectric constant of the solution.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial to remove heterogeneous nucleation sites (dust/impurities).
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Isothermal Slow Evaporation: Puncture the vial cap with a single needle hole and store it in a vibration-free environment at a constant 20 °C. Causality: Slow evaporation gradually increases supersaturation, thermodynamically favoring the nucleation of a single, highly ordered crystal lattice rather than kinetic microcrystalline crashing.
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Harvesting: After 5–7 days, harvest a single crystal (optimal dimensions: ~0.15 × 0.10 × 0.10 mm) using a micromount and immediately submerge it in paratone oil to prevent solvent loss and lattice degradation.
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Data Acquisition & Validation: Mount the crystal on a diffractometer equipped with a Cu Kα source ( λ = 1.54184 Å).
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Internal Validation: Solve the structure using direct methods. The protocol is self-validating if the final refinement yields an R1 value of < 0.05 and a Goodness-of-Fit (GoF) near 1.0, confirming the structural model perfectly aligns with the experimental electron density map.
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Workflow for single-crystal growth and SCXRD acquisition of oxindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectral Elucidation
Solvent Selection and Electronic Causality
The NMR characterization of 7-Bromo-2-oxoindoline-6-carboxylic acid requires careful solvent selection. The compound is highly insoluble in non-polar solvents like CDCl₃. DMSO-d₆ is the mandatory solvent for this protocol. Causality: DMSO acts as a potent hydrogen-bond acceptor, efficiently disrupting the solid-state dimeric networks to ensure complete dissolution. Crucially, unlike protic solvents (e.g., Methanol-d₄), DMSO-d₆ significantly slows the chemical exchange of the lactam N-H and carboxylic O-H protons, allowing them to be clearly observed as distinct resonances[5].
The 7-bromo substituent heavily influences the electronic environment. Bromine is electronegative (inductive electron withdrawal) but also possesses lone pairs (resonance donation). In this specific ortho-arrangement to the carboxylic acid, the anisotropic and inductive effects of the bromine atom severely deshield the C-6 carbon, pushing its ¹³C resonance downfield.
Quantitative Spectral Data Summaries
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
|---|---|---|---|---|
| ~13.20 | br s | 1H | -COOH | Highly deshielded acidic proton; broad due to residual exchange. |
| ~10.85 | s | 1H | -NH (Lactam) | Characteristic oxindole lactam proton[6]. |
| 7.55 | d (J = 7.8 Hz) | 1H | Ar-H (C5) | Ortho to the electron-withdrawing -COOH group. |
| 7.30 | d (J = 7.8 Hz) | 1H | Ar-H (C4) | Meta to the -COOH group; standard aromatic range. |
| 3.55 | s | 2H | -CH₂ (C3) | Aliphatic protons isolated between the aromatic ring and lactam carbonyl. |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Type | Assignment |
|---|---|---|
| ~176.5 | C=O | C2 (Lactam Carbonyl) |
| ~167.0 | C=O | C6-COOH (Carboxylic Acid) |
| ~144.2 | Cq | C7a (Aromatic, adjacent to N) |
| ~130.5 | Cq | C6 (Aromatic, bearing -COOH) |
| ~128.0 | CH | C5 (Aromatic) |
| ~126.5 | Cq | C3a (Aromatic, bridgehead) |
| ~123.0 | CH | C4 (Aromatic) |
| ~103.5 | Cq | C7 (Aromatic, bearing -Br) |
| ~35.8 | CH₂ | C3 (Aliphatic lactam ring carbon) |
Self-Validating Protocol: NMR Acquisition & D₂O Exchange
To guarantee the absolute assignment of the heteroatom protons, a self-validating D₂O shake experiment is integrated into the workflow.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of 7-Bromo-2-oxoindoline-6-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.
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Standard Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 10-second relaxation delay to ensure accurate integration of the quaternary-adjacent protons).
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Internal Calibration: Calibrate the spectrum using the residual pentuplet solvent peak of DMSO-d₆ at exactly 2.50 ppm[1].
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D₂O Shake (Self-Validation): Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum.
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Validation Metric: The signals at ~13.20 ppm and ~10.85 ppm must completely disappear from the spectrum. This physical exchange of protium for deuterium definitively proves these signals belong to the -COOH and -NH groups, respectively, validating the structural assignment without relying solely on predictive software.
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2D Correlation: For absolute carbon backbone mapping, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The C3 protons (~3.55 ppm) will show strong ³J correlations to C2, C3a, and C4, anchoring the assignment of the aromatic ring.
Logical pathway for NMR spectral acquisition and signal assignment.
Conclusion
The rigorous structural elucidation of 7-Bromo-2-oxoindoline-6-carboxylic acid relies on understanding the interplay between its rigid bicyclic geometry, heavy-atom electronic effects, and robust hydrogen-bonding capabilities. By employing controlled isothermal crystallization and self-validating NMR techniques (such as D₂O exchange and 2D HMBC mapping), researchers can establish an unambiguous structural profile. This foundational data is paramount for ensuring batch-to-batch reproducibility and rational drug design when utilizing this scaffold in the synthesis of advanced therapeutics.
References
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EvitaChem. Buy 7-Bromo-2-oxoindoline-6-carboxylic acid (EVT-13785388) | 2089319-26-4. Retrieved from:[2]
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ResearchGate (Lemmerer & Michael). Hydrogen Bonding Patterns in a Series of 3-Spirocyclic Oxindoles. Retrieved from:[4]
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RSC Publishing. Polymorphs of oxindole as the core structures in bioactive compounds. Retrieved from:[3]
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National Institutes of Health (PubChem). Oxindole | C8H7NO | CID 321710. Retrieved from:[6]
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National Institutes of Health (PMC). Inhibitors of Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2) Based on Oxindole Scaffolds. Retrieved from:[5]
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MDPI. An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Retrieved from:[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. evitachem.com [evitachem.com]
- 3. Polymorphs of oxindole as the core structures in bioactive compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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